molecular formula C15H14N2OS B5665873 5-(4-Ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4-one

5-(4-Ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B5665873
M. Wt: 270.4 g/mol
InChI Key: MWDCNRXTXOWPMR-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with an ethylphenyl group at the 5-position and a methyl group at the 3-position. It has a molecular formula of C14H12N2OS and a molecular weight of 256.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . The reaction conditions often include heating under reflux to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

5-(4-Ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylphenyl group at the 5-position and the methyl group at the 3-position provides unique steric and electronic properties that can affect its interactions with other molecules.

Properties

IUPAC Name

5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-3-10-4-6-11(7-5-10)12-8-19-14-13(12)15(18)17(2)9-16-14/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDCNRXTXOWPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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